2-({4-methyl-5-[1-(3-oxo-2,3-dihydro-4H-1,4-benzoxazin-4-yl)ethyl]-4H-1,2,4-triazol-3-yl}sulfanyl)-N-[4-(4-methylphenyl)-1,3-thiazol-2-yl]acetamide
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Overview
Description
2-({4-methyl-5-[1-(3-oxo-2,3-dihydro-4H-1,4-benzoxazin-4-yl)ethyl]-4H-1,2,4-triazol-3-yl}sulfanyl)-N-[4-(4-methylphenyl)-1,3-thiazol-2-yl]acetamide is a complex organic compound featuring multiple functional groups, including triazole, benzoxazine, thiazole, and acetamide moieties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-({4-methyl-5-[1-(3-oxo-2,3-dihydro-4H-1,4-benzoxazin-4-yl)ethyl]-4H-1,2,4-triazol-3-yl}sulfanyl)-N-[4-(4-methylphenyl)-1,3-thiazol-2-yl]acetamide typically involves multi-step organic synthesis. The process begins with the preparation of the core structures, such as the benzoxazine and triazole rings, followed by their functionalization and coupling.
Benzoxazine Synthesis: The benzoxazine ring can be synthesized via a cyclization reaction involving an ortho-aminophenol and an aldehyde under acidic conditions.
Triazole Formation: The triazole ring is typically formed through a 1,3-dipolar cycloaddition reaction between an azide and an alkyne.
Thiazole Synthesis: The thiazole ring can be synthesized via the Hantzsch thiazole synthesis, which involves the condensation of a thioamide with an α-haloketone.
Coupling Reactions: The final compound is obtained by coupling the synthesized intermediates using appropriate coupling agents such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole).
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors for better control over reaction conditions and the implementation of green chemistry principles to reduce waste and energy consumption.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur atom in the thiazole ring, forming sulfoxides or sulfones.
Reduction: Reduction reactions can target the carbonyl groups in the benzoxazine and acetamide moieties, potentially converting them to alcohols or amines.
Substitution: The aromatic rings in the compound can undergo electrophilic aromatic substitution reactions, allowing for further functionalization.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.
Substitution: Electrophilic aromatic substitution can be facilitated by reagents like bromine (Br₂) or nitric acid (HNO₃).
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Alcohols and amines.
Substitution: Halogenated or nitrated aromatic compounds.
Scientific Research Applications
Chemistry
In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its multiple functional groups allow for diverse chemical modifications, making it valuable in the development of new materials and catalysts.
Biology
In biological research, the compound’s potential bioactivity can be explored. The presence of triazole and benzoxazine rings suggests possible antimicrobial, antifungal, or anticancer properties, which can be investigated through in vitro and in vivo studies.
Medicine
In medicinal chemistry, this compound can be studied for its potential as a drug candidate. Its structural complexity and functional diversity make it a promising lead compound for the development of new pharmaceuticals targeting various diseases.
Industry
In the industrial sector, the compound can be used in the development of advanced materials, such as polymers and coatings, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of 2-({4-methyl-5-[1-(3-oxo-2,3-dihydro-4H-1,4-benzoxazin-4-yl)ethyl]-4H-1,2,4-triazol-3-yl}sulfanyl)-N-[4-(4-methylphenyl)-1,3-thiazol-2-yl]acetamide depends on its specific application. In a biological context, it may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The triazole and benzoxazine rings can engage in hydrogen bonding and π-π stacking interactions, influencing the compound’s binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
- **2-({4-methyl-5-[1-(3-oxo-2,3-dihydro-4H-1,4-benzoxazin-4-yl)ethyl]-4H-1,2,4-triazol-3-yl}sulfanyl)-N-[4-(4-methylphenyl)-1,3-thiazol-2-yl]acetamide
- **4-methyl-5-[1-(3-oxo-2,3-dihydro-4H-1,4-benzoxazin-4-yl)ethyl]-4H-1,2,4-triazole
- **N-[4-(4-methylphenyl)-1,3-thiazol-2-yl]acetamide
Uniqueness
The uniqueness of this compound lies in its combination of multiple heterocyclic rings and functional groups, which confer a wide range of chemical reactivity and potential biological activity. This structural complexity distinguishes it from simpler analogs and enhances its utility in various scientific and industrial applications.
Properties
Molecular Formula |
C25H24N6O3S2 |
---|---|
Molecular Weight |
520.6 g/mol |
IUPAC Name |
2-[[4-methyl-5-[1-(3-oxo-1,4-benzoxazin-4-yl)ethyl]-1,2,4-triazol-3-yl]sulfanyl]-N-[4-(4-methylphenyl)-1,3-thiazol-2-yl]acetamide |
InChI |
InChI=1S/C25H24N6O3S2/c1-15-8-10-17(11-9-15)18-13-35-24(26-18)27-21(32)14-36-25-29-28-23(30(25)3)16(2)31-19-6-4-5-7-20(19)34-12-22(31)33/h4-11,13,16H,12,14H2,1-3H3,(H,26,27,32) |
InChI Key |
RFOKCZVPWNHZGV-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)C2=CSC(=N2)NC(=O)CSC3=NN=C(N3C)C(C)N4C(=O)COC5=CC=CC=C54 |
Origin of Product |
United States |
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